Longifolin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Longifolin is an antigenotoxic chalcone glycoside from Mentha longifolia subsp. longifolia.

科学的研究の応用

Scientific Research Applications of Longifolene

Longifolene, a naturally occurring sesquiterpene, is garnering interest in scientific research for its cytotoxic potential and other biological benefits . Studies suggest it may have applications in developing anti-neoplastic drugs and other biomedical areas .

Cytotoxic Potential

Longifolene has been evaluated for its cytotoxic properties against cancer cell lines .

-

In vitro studies Longifolene has demonstrated cytotoxicity against prostate (DU-145) and oral (SCC-29B) cancer cell lines, with the least toxicity observed in healthy Vero cells, when tested against doxorubicin . The half maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits a biological process by half, are shown below :

These results indicate that longifolene exhibits some ability to differentiate between cancerous and healthy cells . Its safety in healthy cell lines provides an advantage, suggesting it could be developed as a safe anti-neoplastic drug with high efficacy .

Cell Type Cell Line Cytotoxicity Profile (IC50 µg/mL) Longifolene (µg/mL) Prostate Cancer DU-145 78.64 ± 0.5 Oral Cancer SCC-29B 88.92 ± 0.5 Healthy cell line Vero cells 246.3 ± 0.5 - Synthesis and antiproliferative evaluation Novel compounds synthesized from longifolene have been evaluated for in vitro cytotoxicity against human cancer cell lines such as T-24, MCF-7, HepG2, A549, and HT-29 . Some of these compounds exhibited better and more broad-spectrum anticancer activity than the positive control, 5-FU .

Biosynthesis

Researchers are exploring the biosynthesis of longifolene in microorganisms to overcome the limitations of chemical catalysis and plant extraction .

- Metabolic engineering The longifolene biosynthetic pathway has been introduced into Saccharomyces cerevisiae, and multiple genetic strategies have been applied to increase its synthesis . These strategies include regulating rate-limiting enzymes, eliminating competitive pathways, screening molecular chaperones to improve synthase activity, and enhancing precursor supply . By applying these strategies, the production of longifolene reached 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation, the highest yield reported thus far .

Phenolic-Enabled Nanotechnology

Phenolic compounds, including those derived from natural sources, are being explored in nanotechnology for biomedical applications .

- Particle engineering Phenolic-enabled nanotechnology (PEN) utilizes the unique physiochemical properties of phenolics for particle engineering and the bottom-up synthesis of nanohybrid materials . This involves using the attractive forces between phenolics and complementary structural motifs in confined particle systems to synthesize high-quality products with controllable size, shape, composition, surface chemistry, and function .

- Biomedical applications Phenolics have numerous applications in biosensing, bioimaging, and disease treatment .

Case Studies

While the search results do not provide specific case studies on longifolene, they do refer to the use of case studies in scientific research .

- Practice-based case studies Practice-based case studies can provide data on what was done, in what circumstances, and suggest why interventions might work better for some people rather than others .

- Multiple case studies In multiple case studies, data collection needs to be flexible enough to allow a detailed description of each individual case to be developed before considering the emerging similarities and differences in cross-case comparisons .

特性

CAS番号 |

39007-94-8 |

|---|---|

分子式 |

C15H18O2 |

分子量 |

230.3 g/mol |

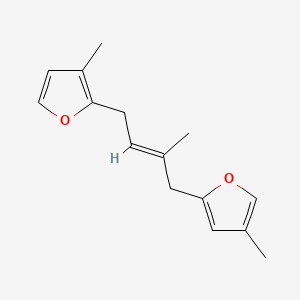

IUPAC名 |

3-methyl-2-[(E)-3-methyl-4-(4-methylfuran-2-yl)but-2-enyl]furan |

InChI |

InChI=1S/C15H18O2/c1-11(8-14-9-12(2)10-17-14)4-5-15-13(3)6-7-16-15/h4,6-7,9-10H,5,8H2,1-3H3/b11-4+ |

InChIキー |

KATZGWUZXSGURX-NYYWCZLTSA-N |

SMILES |

CC1=C(OC=C1)CC=C(C)CC2=CC(=CO2)C |

異性体SMILES |

CC1=C(OC=C1)C/C=C(\C)/CC2=CC(=CO2)C |

正規SMILES |

CC1=C(OC=C1)CC=C(C)CC2=CC(=CO2)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Longifolin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。